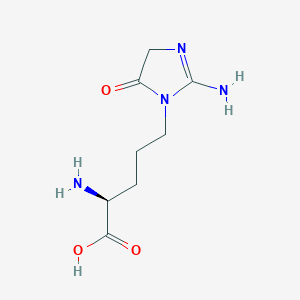
5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline, also known by its IUPAC name (2S)-2-amino-5-(2-amino-5-oxo-4H-imidazol-1-yl)pentanoic acid, is a compound with the molecular formula C8H14N4O3 and a molecular weight of 214.225. This compound is primarily used for research purposes and has shown potential in various scientific fields, including cancer research, neurodegenerative diseases, and diabetes management.
Métodos De Preparación
The synthesis of 5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline involves the formation of an imidazoline ring system. The synthetic routes typically include the reaction of appropriate amino acids with imidazolinone derivatives under specific conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .
Análisis De Reacciones Químicas
5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced imidazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the imidazoline ring. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol.
Aplicaciones Científicas De Investigación
5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline has several scientific research applications:
Cancer Research: Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, making it a potential anti-tumor agent.
Neurodegenerative Diseases: Research suggests that it may have neuroprotective effects by reducing oxidative stress and neuronal cell death, which are common in diseases like Alzheimer’s and Parkinson’s.
Diabetes Management: Some studies indicate that the compound can improve insulin sensitivity and glucose metabolism, offering potential benefits for diabetes treatment.
Mecanismo De Acción
The mechanism of action of 5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating oxidative stress pathways, influencing apoptosis-related proteins, and interacting with insulin signaling pathways . These interactions help in reducing cell proliferation in cancer, protecting neurons in neurodegenerative diseases, and improving glucose metabolism in diabetes .
Comparación Con Compuestos Similares
5-(5-Oxo-2-iminoimidazolidine-1-yl)norvaline can be compared with other imidazoline derivatives, such as:
5-Oxoimidazoline: Known for its antibacterial properties.
Imidazolinone: Used in various pharmacological applications due to its unique structural features.
Oxazolone: Exhibits a wide range of biological activities, including anti-inflammatory and analgesic effects. The uniqueness of this compound lies in its specific applications in cancer, neurodegenerative diseases, and diabetes, which are not as prominently observed in other similar compounds.
Propiedades
IUPAC Name |
(2S)-2-amino-5-(2-amino-5-oxo-4H-imidazol-1-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O3/c9-5(7(14)15)2-1-3-12-6(13)4-11-8(12)10/h5H,1-4,9H2,(H2,10,11)(H,14,15)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDDPRHNYCUZNK-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=N1)N)CCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=N1)N)CCC[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
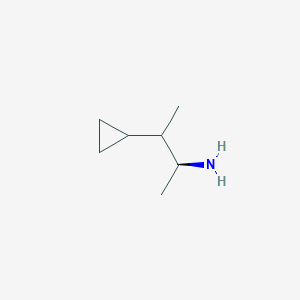
![ethyl 5-(2-chlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2807883.png)
![N-(2,4-difluorophenyl)-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2807884.png)
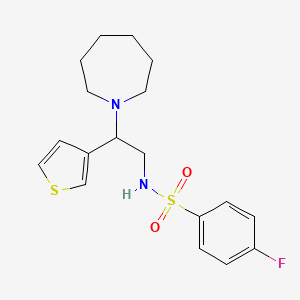
![6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2807888.png)
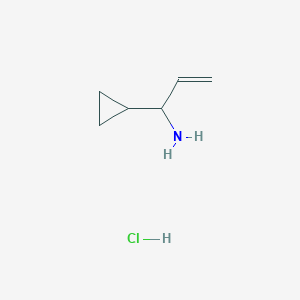
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarbonitrile](/img/structure/B2807891.png)
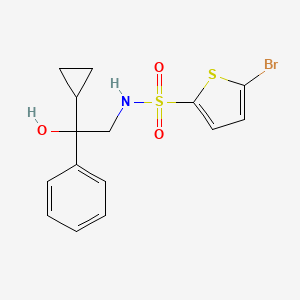
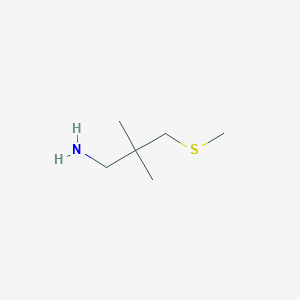
![1-(4-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2807894.png)
![4-[(Acetylsulfanyl)methyl]-4-methylazetidin-2-one](/img/structure/B2807895.png)
![N-(4-fluorophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2807898.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2807901.png)
